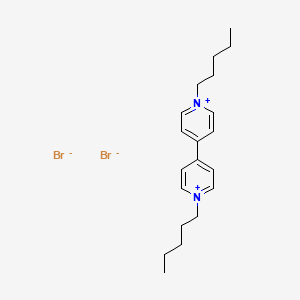
4,4'-Bipyridinium, 1,1'-dipentyl-, dibromide
描述
4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide is a quaternary ammonium compound that belongs to the family of bipyridinium salts. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The compound is characterized by the presence of two pyridinium rings connected by a single bond, with pentyl groups attached to the nitrogen atoms and bromide ions as counterions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide typically involves the quaternization of 4,4’-bipyridine with pentyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and solvents can further improve the efficiency of the process.
化学反应分析
Types of Reactions
4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are important intermediates in electrochemical applications.
Reduction: Reduction of the compound leads to the formation of neutral bipyridinium species.
Substitution: The bromide ions can be substituted with other anions such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or organic solvents.
Major Products
Oxidation: Radical cations of 4,4’-Bipyridinium, 1,1’-dipentyl-.
Reduction: Neutral bipyridinium species.
Substitution: 4,4’-Bipyridinium, 1,1’-dipentyl- with different counterions.
科学研究应用
4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide has a wide range of applications in scientific research:
Biology: Acts as a redox-active electrolyte in electrochemical devices, which can be used in biosensors and bioelectronic applications.
Industry: Used in the fabrication of supercapacitors and other energy storage devices due to its excellent electrochemical properties.
作用机制
The mechanism of action of 4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective redox mediator. The molecular targets include various redox-active sites in electrochemical devices, where it facilitates electron transfer processes. The pathways involved include the formation of radical cations and their subsequent reduction to neutral species.
相似化合物的比较
Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure with heptyl groups instead of pentyl groups.
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Contains longer alkyl chains (octadecyl) compared to pentyl groups.
Methyl viologen dichloride: A well-known bipyridinium compound with methyl groups and chloride counterions.
Uniqueness
4,4’-Bipyridinium, 1,1’-dipentyl-, dibromide is unique due to its specific alkyl chain length (pentyl groups) and bromide counterions, which provide distinct electrochemical properties. The compound’s ability to form stable radical cations and its versatility in various applications make it a valuable material in scientific research and industrial applications.
属性
IUPAC Name |
1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2.2BrH/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;;/h9-12,15-18H,3-8,13-14H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZCRLXMBWONH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50788164 | |
| Record name | 1,1'-Dipentyl-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50788164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54391-26-3 | |
| Record name | 1,1'-Dipentyl-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50788164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



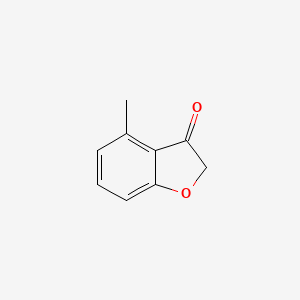
![2-[(4-Bromobenzyl)amino]ethanol hydrochloride](/img/structure/B3271163.png)
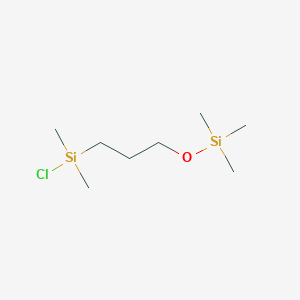
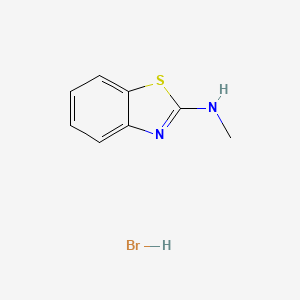

![N-[(4-methoxyphenyl)methyl]aniline;hydrochloride](/img/structure/B3271186.png)
![(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B3271192.png)
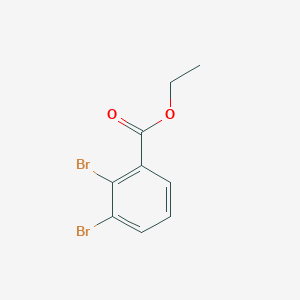

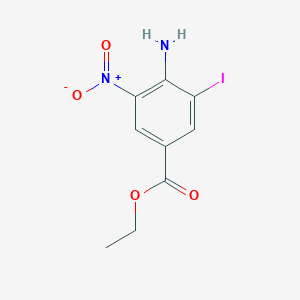
![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3271209.png)


